Home > Products > Screening Compounds P27080 > N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide -

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Catalog Number: EVT-5418545
CAS Number:
Molecular Formula: C26H22ClN3O2
Molecular Weight: 443.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260)

    Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist. It demonstrated a strong potentiating effect on the antinociceptive response induced by the enkephalin-catabolizing enzyme inhibitor RB 101 in rats. [] This suggests a potential role for CCK B antagonists in pain management by enhancing the effects of endogenous enkephalins. []

4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3,1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308)

    Compound Description: PD-134,308 is another selective cholecystokinin (CCK) B antagonist. It showed a similar, albeit stronger, potentiating effect on RB 101-induced antinociception compared to L-365,260. [] This further supports the potential of CCK B antagonists as therapeutic agents for pain control. []

N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211)

    Compound Description: RB 211 is yet another selective cholecystokinin (CCK) B antagonist. Similar to L-365,260 and PD-134,308, it demonstrated a significant potentiation of RB 101-induced antinociception. [] This further reinforces the role of CCK B receptors in pain modulation and the therapeutic potential of their antagonists. []

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

    Compound Description: Compound 1 is a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1). It exhibits selectivity for ERAP1 over related aminopeptidases ERAP2 and IRAP. [] This selectivity makes it a valuable tool for studying ERAP1's role in antigen presentation and immune responses.

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

    Compound Description: HIOC is a selective TrkB agonist, mimicking the neuroprotective effects of brain-derived neurotrophic factor (BDNF). [] It exhibited neuroprotective effects and promoted neurogenesis after intracerebral hemorrhage (ICH) in rats. []

N-[1(R)-1,2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677)

    Compound Description: MK-677 is a nonpeptide ghrelin receptor agonist. It was found to stimulate inositol phosphate turnover in cells expressing the ghrelin receptor. [] MK-677 has been investigated for its potential in treating growth hormone deficiency and other conditions.

(+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686)

    Compound Description: SM-130686 is a nonpeptide ghrelin receptor agonist. It exhibits potent agonistic activity at the ghrelin receptor, stimulating inositol phosphate turnover. [] SM-130686 and its analogs have been studied for their potential therapeutic applications in metabolic disorders and other conditions related to ghrelin receptor signaling.

(±)-6-carbamoyl-3-(2,4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740)

    Compound Description: SM-157740 is another nonpeptide ghrelin receptor agonist. Like SM-130686, it exhibits strong agonistic activity at the ghrelin receptor. [] SM-157740 and its analogs have been explored for potential therapeutic applications in metabolic disorders and other conditions associated with ghrelin receptor signaling.

3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

    Compound Description: L-692,429 is a nonpeptide ghrelin receptor agonist that was one of the first synthetic compounds discovered to activate this receptor. [] This molecule has been instrumental in understanding the pharmacology of the ghrelin receptor and exploring its potential as a therapeutic target.

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

    Compound Description: GSK269962A is an aminofurazan-based inhibitor of Rho kinase (ROCK). [] It potently inhibits ROCK enzymatic activity and exhibits selectivity over other serine/threonine kinases. [] GSK269962A has shown anti-inflammatory and vasodilatory activities in preclinical studies. []

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-7720770-B)

    Compound Description: SB-7720770-B is another aminofurazan-based inhibitor of Rho kinase (ROCK). [] Similar to GSK269962A, it potently inhibits ROCK enzymatic activity, exhibits selectivity over other kinases, and demonstrates anti-inflammatory and vasodilatory properties. []

Properties

Product Name

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C26H22ClN3O2/c27-22-12-6-4-10-19(22)16-24(30-25(31)18-8-2-1-3-9-18)26(32)28-15-14-20-17-29-23-13-7-5-11-21(20)23/h1-13,16-17,29H,14-15H2,(H,28,32)(H,30,31)/b24-16-

InChI Key

BISAEKLFYMCWFS-JLPGSUDCSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2Cl)/C(=O)NCCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.